

Technical Guide: 2-Amino-4-chlorobenzonitrile

(CAS 38487-86-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **2-Amino-4-chlorobenzonitrile**, a key intermediate in the development of pharmacologically active compounds.

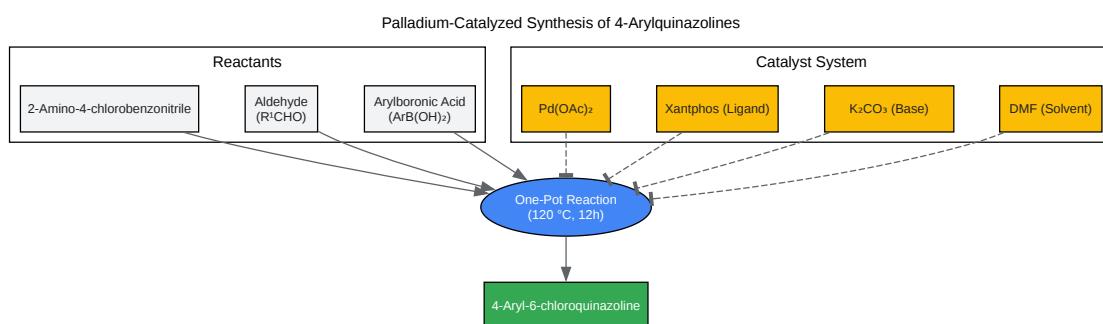
Physicochemical Properties

2-Amino-4-chlorobenzonitrile is an off-white to yellow powder.^[1] It is a crucial building block in medicinal chemistry, particularly in the synthesis of quinazoline derivatives. A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	38487-86-4	[2] [3] [4]
Molecular Formula	C ₇ H ₅ CIN ₂	
Molecular Weight	152.58 g/mol	[4]
Melting Point	157-162 °C	[3] [4]
Boiling Point	305.8 °C	[2]
Appearance	Off-white to yellow powder	
Solubility	Soluble in ethyl acetate, insoluble in water.	[5]

Spectroscopic and Structural Data

Spectroscopic and crystallographic studies have provided detailed insights into the molecular structure of **2-Amino-4-chlorobenzonitrile**.


Data Type	Key Findings	Source(s)
FTIR	C≡N stretching at 2211 cm ⁻¹ , C-Cl stretching at 782 cm ⁻¹ , and N-H stretching at 3452 and 3363 cm ⁻¹ .	
UV-Vis	Absorption peaks corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the aromatic ring and nitrile group.	
Crystal Structure	Crystallizes in the triclinic system with the space group P-1.	

Synthesis and Reactivity

2-Amino-4-chlorobenzonitrile is a versatile precursor for a variety of heterocyclic compounds, most notably quinazolines, which are scaffolds for numerous therapeutic agents.

Synthetic Pathway: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

A common and efficient method for the synthesis of quinazoline derivatives from 2-aminobenzonitriles is a palladium-catalyzed three-component tandem reaction. This one-pot synthesis combines a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to yield the corresponding 4-arylquinazoline.

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed three-component synthesis of 4-arylquinazolines.

Experimental Protocol: Synthesis of 4-Aryl-6-chloroquinazolines

The following protocol is adapted from a general method for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.

Materials:

- **2-Amino-4-chlorobenzonitrile**
- Substituted aldehyde (1.2 equivalents)
- Substituted arylboronic acid (1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 5 mol%)
- Xantphos (10 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry reaction tube, add **2-Amino-4-chlorobenzonitrile** (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), $\text{Pd}(\text{OAc})_2$ (0.05 mmol), Xantphos (0.1 mmol), and K_2CO_3 (2.0 mmol).
- Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.
- Seal the reaction tube and place it in a preheated oil bath at 120 °C.

- Stir the reaction mixture vigorously for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water (20 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-6-chloroquinazoline.
- Characterize the final product using appropriate analytical techniques (^1H NMR, ^{13}C NMR, and HRMS).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 4-aryl-6-chloroquinazolines.

Applications in Drug Development

2-Amino-4-chlorobenzonitrile serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Examples of Synthesized Compounds:

- 6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride
- 7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride
- 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline
- 6-chlorotacrine
- N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

Safety Information

2-Amino-4-chlorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin, eye, and respiratory irritation.^[2] Personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-(Benzylamino)-4-chlorobenzonitrile synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline synthesis [\[organic-chemistry.org\]](http://organic-chemistry.org)
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Technical Guide: 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265954#2-amino-4-chlorobenzonitrile-cas-number-38487-86-4-properties\]](https://www.benchchem.com/product/b1265954#2-amino-4-chlorobenzonitrile-cas-number-38487-86-4-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com